molecular formula C12H14ClNO B7479691 2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No.: B7479691
M. Wt: 223.70 g/mol
InChI Key: NHXMRVLOGGJBAI-UHFFFAOYSA-N
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Description

2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a chlorine atom and a ketone group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves the reaction of 8-methyl-3,4-dihydroquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or ammonia in ethanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products Formed

    Nucleophilic substitution: Substituted quinoline derivatives.

    Reduction: 2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanol.

    Oxidation: Quinoline N-oxide derivatives.

Scientific Research Applications

2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site of the target protein, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-9-4-2-5-10-6-3-7-14(12(9)10)11(15)8-13/h2,4-5H,3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXMRVLOGGJBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCCN2C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 8-methyl-1,2,3,4-tetrahydroquinolin (1) (8.0 g, 54.3 mmol) in dry CH2Cl2 (250 mL) at 0° C. was added chloroacetyl chloride (4.8 mL, 60.3 mmol) followed by addition of triethylamine (8.4 mL, 60.3 mmol). The reaction mixture was stirred overnight under N2 and then diluted with CH2Cl2 (300 mL), washed with 1M HCl (2×225 mL), H2O (2×250 mL) and brine. Dried over Na2SO4, filtered and concentrated under reduce pressure to 12.67 g of crude material which was purified by column chromatography (EtOAc/Hexanes). Obtained 11.76 g (52.6 mmol) of target 2 (off-white solid) in 97% yield.
Quantity
8 g
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4.8 mL
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250 mL
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8.4 mL
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reactant
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300 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 8-methyl-1,2,3,4-tetrahydroquinoline (1) (2.77 g, 18.8 mmol) in dry CH2Cl2 (50 mL) at 0° C. was added chloroacetyl chloride (1.80 mL, 22.6 mmol) followed by dropwise addition of Et3N (6.30 mL, 45.2 mmol). The reaction was stirred overnight under N2. The reaction mixture was then diluted with CH2Cl2 (50 mL), washed with water (2×15 mL), and saturated NaCl (15 mL). Dried over MgSO4, filtered, and concentrated to give compound 2 (3.7 g). This crude material was used in subsequent reactions without further purification.
Quantity
2.77 g
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reactant
Reaction Step One
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1.8 mL
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reactant
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50 mL
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6.3 mL
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50 mL
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solvent
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